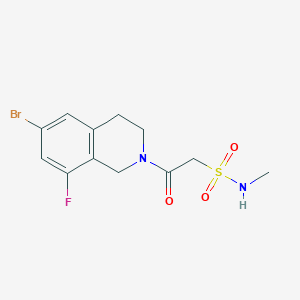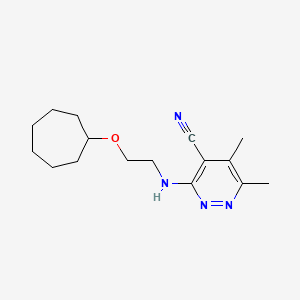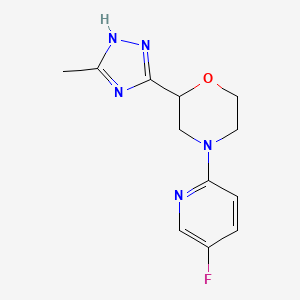![molecular formula C17H21N7 B7059713 2-Methyl-6-[4-(1-pyridin-3-ylethyl)piperazin-1-yl]-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B7059713.png)
2-Methyl-6-[4-(1-pyridin-3-ylethyl)piperazin-1-yl]-[1,2,4]triazolo[1,5-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound features a triazolo[1,5-b]pyridazine core, which is a heterocyclic aromatic system, and is substituted with a methyl group and a piperazine ring linked to a pyridine moiety[_{{{CITATION{{{_2{2-Methyl-6-[4-(1-pyridin-3-ylethyl)piperazin-1-yl]-[1,2,4]triazolo1,5 ....
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-[4-(1-pyridin-3-ylethyl)piperazin-1-yl]-[1,2,4]triazolo[1,5-b]pyridazine typically involves multiple steps, starting with the preparation of the core triazolo[1,5-b]pyridazine structure[_{{{CITATION{{{2{2-Methyl-6-[4-(1-pyridin-3-ylethyl)piperazin-1-yl]-[1,2,4]triazolo1,5 .... This can be achieved through cyclization reactions involving hydrazine and appropriate precursors[{{{CITATION{{{2{2-Methyl-6-[4-(1-pyridin-3-ylethyl)piperazin-1-yl]-[1,2,4]triazolo1,5 ...{{{CITATION{{{_2{2-Methyl-6-[4-(1-pyridin-3-ylethyl)piperazin-1-yl]-[1,2,4]triazolo1,5 ....
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity[_{{{CITATION{{{_2{2-Methyl-6-[4-(1-pyridin-3-ylethyl)piperazin-1-yl]-[1,2,4]triazolo1,5 .... Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: : The removal of oxygen atoms or the reduction of other functional groups.
Substitution: : Replacement of hydrogen atoms or other substituents on the core structure with different groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like amines or halides can be used in substitution reactions, often facilitated by heat or catalysts.
Major Products Formed
The major products formed from these reactions can vary widely depending on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or other reduced forms.
Scientific Research Applications
Chemistry and Biology
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules, potentially leading to the discovery of new drugs or materials. In biology, it may be used as a probe to study biological systems or as a precursor for bioactive compounds.
Medicine
The compound has shown potential in medicinal chemistry, particularly in the development of anti-tubercular and anticancer agents. Its ability to interact with various biological targets makes it a valuable candidate for drug design and development.
Industry
In the industrial sector, this compound could be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its unique structure and reactivity profile make it suitable for various applications.
Mechanism of Action
The mechanism by which 2-Methyl-6-[4-(1-pyridin-3-ylethyl)piperazin-1-yl]-[1,2,4]triazolo[1,5-b]pyridazine exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: : These compounds share structural similarities and exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Pyridine Derivatives: : Compounds containing the pyridine ring are known for their diverse biological activities and are often used in drug design.
Piperazine Derivatives: : These compounds are commonly used in pharmaceuticals due to their ability to interact with biological targets.
Uniqueness
2-Methyl-6-[4-(1-pyridin-3-ylethyl)piperazin-1-yl]-[1,2,4]triazolo[1,5-b]pyridazine stands out due to its unique combination of structural elements, which contribute to its distinct reactivity and biological activity. This uniqueness makes it a valuable candidate for further research and development.
Properties
IUPAC Name |
2-methyl-6-[4-(1-pyridin-3-ylethyl)piperazin-1-yl]-[1,2,4]triazolo[1,5-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7/c1-13(15-4-3-7-18-12-15)22-8-10-23(11-9-22)17-6-5-16-19-14(2)20-24(16)21-17/h3-7,12-13H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJGHPYPMCOWNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=N1)C=CC(=N2)N3CCN(CC3)C(C)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[2-[4-(5-Fluoropyridin-2-yl)piperazin-1-yl]ethyl]imidazolidine-2,4-dione](/img/structure/B7059641.png)
![2-(3-cyclopropyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-6-methylpyrimidine-4-carbonitrile](/img/structure/B7059648.png)

![4-[[2-Methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]amino]pyridine-2-carbonitrile](/img/structure/B7059664.png)
![1-[(2-Methylphenyl)methylsulfonyl]piperidine-3-sulfonamide](/img/structure/B7059670.png)

![1-[4-[1-(3-fluorophenyl)ethyl]piperazine-1-carbonyl]-N-methylcyclopropane-1-carboxamide](/img/structure/B7059682.png)
![4-ethyl-N-[5-(trifluoromethyl)-1H-pyrazol-3-yl]pyridine-2-carboxamide](/img/structure/B7059683.png)
![N-[5-[3-(2-hydroxyphenyl)propanoylamino]-2-methylphenyl]pyridine-4-carboxamide](/img/structure/B7059701.png)
![4-ethyl-N-[2-(furan-2-yl)ethyl]morpholine-3-carboxamide](/img/structure/B7059706.png)
![[2-(Methylamino)phenyl]-[4-[(1-methylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]methanone](/img/structure/B7059711.png)
![N-[1-(4,5-dimethoxy-2-methylphenyl)ethyl]-4-ethylmorpholine-3-carboxamide](/img/structure/B7059712.png)

![N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-N,2-dimethyl-5-sulfamoylfuran-3-carboxamide](/img/structure/B7059728.png)
